5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide
Description
5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a brominated aromatic ring, a methoxy substituent, and a cyclopentylamine group attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₅BrNO₃S, with a calculated molecular weight of 341.27 g/mol (based on atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00, S=32.07). The compound is synthesized via the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopentylamine under conditions typical for sulfonamide formation, such as in pyridine or dichloromethane (DCM) solvents .
Sulfonamides are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-11-7-6-9(13)8-12(11)18(15,16)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCHIKGMXTGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the use of bromobenzene as a starting material, which undergoes bromination in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated compound is then reacted with cyclopentylamine and methoxybenzenesulfonyl chloride to form the final product .
Chemical Reactions Analysis
5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: It is employed in pharmaceutical testing and drug development.
Industry: The compound is used in the production of other chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Comparisons of Sulfonamide Derivatives
Notes on Table 1:
Key Observations:
Substituent Effects on Physicochemical Properties: Cyclopentyl vs. Cycloalkyl vs. Linear Alkyl (e.g., Ethyl): Cycloalkyl groups introduce steric hindrance, which may reduce off-target interactions but complicate synthesis yields .
Synthetic Challenges:
- Bulky amines (e.g., cyclohexyl) require prolonged reaction times or elevated temperatures compared to smaller amines (e.g., cyclopropyl) .
- Heterocyclic amines (e.g., thienylmethyl) necessitate anhydrous conditions to avoid side reactions .
Bromine at the 5-position increases molecular weight and may influence halogen-bonding interactions in biological systems .
Notes
Data Limitations: Specific biological data for 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide is absent in the provided evidence; further empirical studies are needed.
Structural Insights: X-ray crystallography of analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) reveals planar aromatic systems and hydrogen-bonding networks critical for activity .
Synthetic Optimization: Reaction conditions (e.g., solvent, temperature) must be tailored to the amine’s nucleophilicity and steric profile .
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